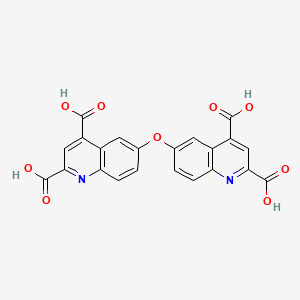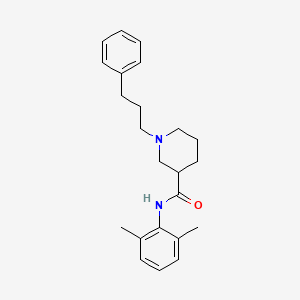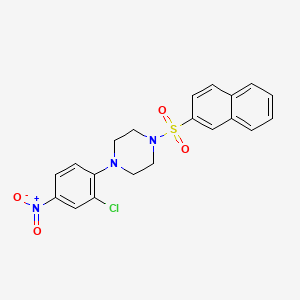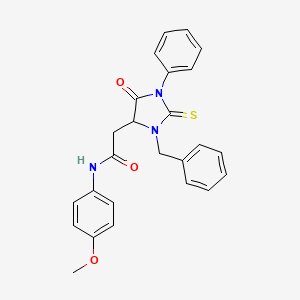
N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide
Descripción general
Descripción
N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide: is a synthetic organic compound derived from anthracenedione It is characterized by the presence of an anthracene core with two ketone groups at positions 9 and 10, and a benzamide moiety substituted with an ethoxy group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide typically involves the following steps:
Anthracenedione Derivative Preparation: The starting material, 9,10-anthracenedione, is reacted with an appropriate amine to form the anthracenedione derivative.
Amidation Reaction: The anthracenedione derivative is then subjected to an amidation reaction with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.
Reduction: Reduction of the ketone groups can yield hydroxyanthracene derivatives.
Substitution: The ethoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer properties due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its conjugated structure.
Analytical Chemistry: It serves as a reagent for the detection and quantification of metal ions in complexometric titrations.
Mecanismo De Acción
The mechanism of action of N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide involves:
DNA Intercalation: The planar anthracene core allows the compound to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.
Topoisomerase Inhibition: The compound inhibits topoisomerase enzymes, which are essential for DNA unwinding during replication. This leads to the accumulation of DNA breaks and cell death.
Reactive Oxygen Species (ROS) Generation: The compound can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Comparación Con Compuestos Similares
Mitoxantrone: A synthetic anthracenedione derivative used as an anticancer agent. It shares the anthracene core but has different substituents, leading to distinct pharmacological properties.
Doxorubicin: An anthracycline antibiotic with a similar planar structure that intercalates with DNA and inhibits topoisomerase II.
Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.
Uniqueness: N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity to DNA, its ability to generate reactive oxygen species, and its overall pharmacological profile.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-2-28-16-10-7-14(8-11-16)23(27)24-15-9-12-19-20(13-15)22(26)18-6-4-3-5-17(18)21(19)25/h3-13H,2H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIDHWIYKXBZDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387532 | |
| Record name | N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425646-13-5 | |
| Record name | NSC731305 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-furoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4936137.png)
amino]benzoyl}-4-piperidinecarboxamide](/img/structure/B4936147.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4936155.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-N-(4-pyridinylmethyl)methanamine](/img/structure/B4936176.png)

![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4936194.png)

![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4936200.png)
![(3R,4R)-1-[[4-(furan-2-yl)phenyl]methyl]-4-(4-methylpiperazin-1-yl)piperidin-3-ol](/img/structure/B4936208.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B4936211.png)
![2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4936226.png)
METHANONE](/img/structure/B4936233.png)
